molecular formula C15H10O2S B6378405 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% CAS No. 1262003-86-0

6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%

Cat. No. B6378405
CAS RN: 1262003-86-0
M. Wt: 254.31 g/mol
InChI Key: CVOYRXQFXSTANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% (6-BTFP) is a synthetic compound with a wide range of scientific and medical applications. It is a highly versatile compound that has been used in a variety of experiments and research studies. In

Scientific Research Applications

6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of substituent groups on the reactivity of phenols. 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% has also been used as a photoinitiator in the synthesis of polymers and as a catalyst in the synthesis of polymers networks. Additionally, 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophene derivatives and pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% is not yet fully understood. However, it is believed that 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% acts as an electron donor, donating electrons to the reaction medium, which helps facilitate the reaction of other compounds. Additionally, 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% is thought to act as an acid catalyst, protonating the substrate, which helps to increase the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% are not yet fully understood. In vitro studies have shown that 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% has antioxidant activity, which may have potential therapeutic applications. Additionally, 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential applications in the control of infectious diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% in laboratory experiments is that it is a highly versatile compound with a wide range of applications. Additionally, 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% is relatively easy to synthesize and is readily available from chemical suppliers. The main limitation of using 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% in laboratory experiments is that the mechanism of action is not yet fully understood, which can limit the scope of experiments that can be performed.

Future Directions

The potential future directions for 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% research are numerous. One potential future direction is to further explore the biochemical and physiological effects of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% and to develop new synthetic methods for the synthesis of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%. Another potential future direction is to explore the potential uses of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% in the synthesis of polymers and heterocyclic compounds. Finally, further research could be conducted to explore the potential uses of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% in the control of infectious diseases.

Synthesis Methods

6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% is synthesized through a multi-step synthesis process. The synthesis begins with the reaction of benzoic acid with 2-bromothiophene in the presence of potassium carbonate in dimethylformamide (DMF). This reaction yields 6-bromo-2-formylthiophene, which is then oxidized using aqueous sodium hypochlorite to form 6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%. The reaction is then quenched with sodium thiosulfate and the product is extracted with ethyl acetate. The final product is then purified by recrystallization from a mixture of ethyl acetate and methanol.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-9-11-5-3-6-12(15(11)17)14-8-10-4-1-2-7-13(10)18-14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOYRXQFXSTANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[Benzo(b)thiophen-2-yl]-2-formylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.